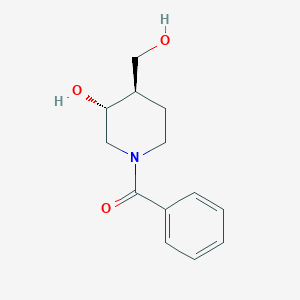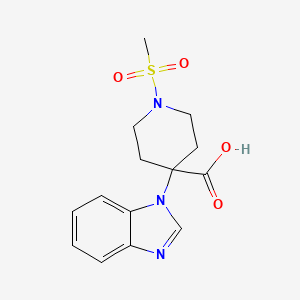
2-methylphenyl (4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylphenyl (4-methoxyphenyl)acetate, also known as MPA, is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It is commonly used in scientific research due to its unique properties, which make it useful in a variety of applications. In
Mécanisme D'action
2-methylphenyl (4-methoxyphenyl)acetate acts by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. It has been found to reduce inflammation and pain in various animal models of inflammation and pain. Moreover, this compound has been found to have a potent inhibitory effect on the activity of COX-2, which is involved in the production of prostaglandins. This makes it useful in the treatment of various diseases such as arthritis and fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methylphenyl (4-methoxyphenyl)acetate in lab experiments include its potent anti-inflammatory and analgesic properties, which make it useful in the treatment of various diseases such as arthritis and fever. Moreover, this compound is relatively easy to synthesize, and its purity can be increased through various purification techniques. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of 2-methylphenyl (4-methoxyphenyl)acetate in scientific research. One potential direction is the development of new drugs based on this compound that exhibit improved anti-inflammatory and analgesic properties. Moreover, the use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease is an area of active research. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly is another potential direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that exhibits potent anti-inflammatory and analgesic properties. It is widely used in scientific research due to its unique properties and has been found to be useful in the treatment of various diseases such as arthritis and fever. Moreover, the future directions for the use of this compound in scientific research are numerous, making it an exciting area of research.
Méthodes De Synthèse
The synthesis of 2-methylphenyl (4-methoxyphenyl)acetate involves the reaction between 2-methylphenol and 4-methoxyphenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction leads to the formation of this compound as the main product. The purity of the product can be increased through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-methylphenyl (4-methoxyphenyl)acetate is widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of various diseases such as arthritis and fever. Moreover, this compound has been found to have a potent inhibitory effect on the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Propriétés
IUPAC Name |
(2-methylphenyl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-16(17)11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZAERUTAMUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5321575.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)
